Cas no 2228144-11-2 (4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol)

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol is a heterocyclic compound featuring both a piperidine and a tetrazole moiety, offering unique structural and functional properties. The presence of the tetrazole group enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules and pharmacophores. The hydroxyl group at the 4-position of the piperidine ring provides a reactive site for further derivatization, enabling tailored modifications for specific applications. This compound’s balanced lipophilicity and polarity contribute to favorable solubility and bioavailability profiles, making it a valuable scaffold in drug discovery and agrochemical research. Its synthetic flexibility and stability further underscore its utility in advanced chemical synthesis.
4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol structure
2228144-11-2 structure
商品名:4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol
CAS番号:2228144-11-2
MF:C9H17N5O
メガワット:211.264180898666
CID:6224833
PubChem ID:165611267

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol
    • EN300-1733229
    • 2228144-11-2
    • 4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
    • インチ: 1S/C9H17N5O/c15-9(3-5-10-6-4-9)2-1-7-14-8-11-12-13-14/h8,10,15H,1-7H2
    • InChIKey: QGHMUGNIKKRYLE-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCCN2C=NN=N2)CCNCC1

計算された属性

  • せいみつぶんしりょう: 211.14331018g/mol
  • どういたいしつりょう: 211.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733229-10.0g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
10g
$4729.0 2023-06-04
Enamine
EN300-1733229-0.25g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
0.25g
$1012.0 2023-09-20
Enamine
EN300-1733229-0.5g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
0.5g
$1056.0 2023-09-20
Enamine
EN300-1733229-1.0g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
1g
$1100.0 2023-06-04
Enamine
EN300-1733229-2.5g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
2.5g
$2155.0 2023-09-20
Enamine
EN300-1733229-10g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
10g
$4729.0 2023-09-20
Enamine
EN300-1733229-1g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
1g
$1100.0 2023-09-20
Enamine
EN300-1733229-0.05g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
0.05g
$924.0 2023-09-20
Enamine
EN300-1733229-0.1g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
0.1g
$968.0 2023-09-20
Enamine
EN300-1733229-5.0g
4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol
2228144-11-2
5g
$3189.0 2023-06-04

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 関連文献

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-olに関する追加情報

Compound CAS No 2228144-11-2: A Comprehensive Overview

The compound with CAS No 2228144-11-2, commonly referred to as 4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a tetrazole group and a hydroxyl moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol as a promising candidate in drug discovery efforts. Researchers have demonstrated that this compound exhibits potent antimicrobial activity, particularly against a range of bacterial and fungal pathogens. This finding is significant given the increasing prevalence of antibiotic resistance worldwide. The tetrazole group within the molecule has been identified as a key contributor to its antimicrobial properties, likely due to its ability to disrupt microbial cell membranes.

In addition to its antimicrobial effects, this compound has also shown potential in the realm of neuroprotective agents. Preclinical studies have indicated that it may protect neurons from oxidative stress and inflammation, two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group in the piperidine ring is believed to play a crucial role in modulating these neuroprotective effects by facilitating interactions with cellular antioxidant systems.

The synthesis of CAS No 2228144-11-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the tetrazole group is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled researchers to streamline the production process, making this compound more accessible for large-scale studies.

From an applications perspective, 4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol has found utility in various research settings. It serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR) among related compounds. Furthermore, its unique reactivity has made it an attractive candidate for use in click chemistry reactions, where it can act as a versatile building block for constructing complex molecular architectures.

In terms of safety and handling, this compound is classified as non-hazardous under standard laboratory conditions when proper precautions are taken. However, it is recommended to handle it with gloves and goggles due to its potential irritant properties. Storage should be in a cool, dry place away from direct sunlight to maintain stability.

Looking ahead, ongoing research into the biological mechanisms underlying the activities of CAS No 2228144-11-2 promises further insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory bench to clinical trials.

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